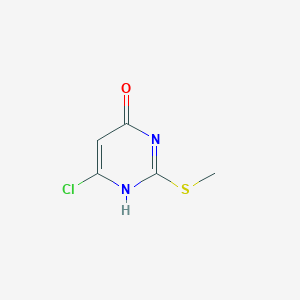

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLZVOIALLRHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286421 | |

| Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-63-9 | |

| Record name | 6632-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical characteristics, spectroscopic data, reactivity, and its significant role in the development of therapeutic agents, particularly adenosine A2A receptor antagonists.

Chemical and Physical Properties

This compound is a pyrimidinone derivative characterized by a chloro group at the 6-position and a methylthio group at the 2-position. This heterocyclic compound is a versatile building block in medicinal chemistry.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6632-63-9 | |

| Molecular Formula | C₅H₅ClN₂OS | |

| Molecular Weight | 176.62 g/mol | |

| Appearance | Not explicitly found, but related compounds are off-white solids. | |

| Melting Point | 230-235 °C (for the related compound 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one) | |

| Solubility | The chloro and methylthio groups suggest reduced aqueous solubility compared to hydroxyl or amino derivatives. | |

| pKa | ~7.00 (Predicted for the related compound 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments | Reference |

| ¹H NMR | δ ~2.54–2.59 ppm (s, 3H, -SCH₃) δ ~6.21 ppm (s, 1H, C5-H) | |

| ¹³C NMR | Characteristic signals for the methylthio group and the pyrimidinone core. | |

| IR Spectroscopy | C=O stretching vibration expected around 1650 cm⁻¹. | |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight would be expected. |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its reactive sites, which allow for a variety of chemical transformations.

Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the literature search, a general and common method involves the chlorination of the corresponding pyrimidin-4(1H)-one precursor.

Experimental Protocol: General Synthesis via Chlorination

A plausible synthetic route involves the treatment of 2-(methylthio)pyrimidine-4,6-diol with a chlorinating agent like phosphorus oxychloride (POCl₃).

-

To a stirred solution of 2-(methylthio)pyrimidine-4,6-diol in an appropriate solvent (e.g., toluene or excess POCl₃), slowly add phosphorus oxychloride (POCl₃) at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched with ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

A Comprehensive Technical Guide to 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one (CAS: 6632-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic and medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a modifiable methylthio group on a pyrimidine core, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutic agents and agricultural chemicals.

Physicochemical Properties and Spectral Data

This section summarizes the key physical and chemical properties of this compound, along with its characteristic spectral data for identification and characterization.

| Property | Value |

| CAS Number | 6632-63-9 |

| Molecular Formula | C₅H₅ClN₂OS |

| Molecular Weight | 176.62 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder or liquid |

| Purity | Typically ≥97% |

| InChI Key | YZLZVOIALLRHEJ-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC(=O)C=C(Cl)N1 |

Table 1: Physicochemical Properties of this compound.

| Spectral Data | Observed Signals |

| ¹H NMR (CDCl₃) | δ ~6.21 ppm (s, 1H, C5-H), δ ~2.54-2.59 ppm (s, 3H, S-CH₃)[1] |

| ¹³C NMR | Characteristic signals for the pyrimidine core and the methylthio group. |

| Infrared (IR) | Characteristic absorption for C=O stretching at approximately 1650 cm⁻¹. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern for structural confirmation. |

Table 2: Spectral Data Summary. [1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and direct method involves the chlorination of 2-(methylthio)pyrimidin-4(1H)-one.

References

Unraveling the Multifaceted Mechanism of Action of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a versatile heterocyclic compound. Primarily utilized as a key intermediate in the synthesis of a wide range of biologically active molecules, this pyrimidinone derivative has demonstrated intrinsic activity across various domains, including antiviral, enzyme inhibition, and agricultural applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its known biological targets, associated signaling pathways, and the experimental methodologies used for its characterization.

Core Biological Activities and Quantitative Data

This compound serves as a foundational scaffold in medicinal chemistry, leading to the development of potent adenosine A2A receptor antagonists, antifungal, antiviral, and anticancer agents.[1] Beyond its role as a synthetic precursor, the compound itself exhibits distinct biological effects.

Antiviral Activity

Notably, this compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV). The antiviral efficacy of this compound has been quantified, demonstrating significant activity against the HIV-1 (IIIB strain).

| Activity | Target | Value | Reference |

| Anti-HIV | HIV-1 (IIIB strain) | EC50 = 2 nM | [1] |

Enzyme Inhibition

The compound has been shown to inhibit the activity of various kinases, albeit in the higher micromolar range.[1] This broad-spectrum kinase inhibition suggests a potential for applications in oncology and other signaling pathway-related diseases. The chlorine and methylthio groups on the pyrimidine ring are thought to contribute to its binding affinity with target enzymes.[1] While specific IC50 values for individual kinases are not extensively documented in publicly available literature, its role as a kinase inhibitor remains a key aspect of its mechanism of action. Derivatives of this compound have shown more specific and potent inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

| Activity | Target Class | Value | Reference |

| Enzyme Inhibition | Various kinases | High micromolar range | [1] |

Agricultural Applications

In the agricultural sector, this compound has been investigated for its role as a nitrification inhibitor. By inhibiting nitrifying bacteria, it can improve the efficiency of nitrogen utilization in crops, a critical factor for sustainable agriculture.[1]

Potential Mechanisms of Action

While direct quantitative data for the parent compound is limited in some areas, its role as a crucial intermediate provides insights into its potential mechanisms of action.

-

Adenosine A2A Receptor Antagonism: The compound is a well-established building block for the synthesis of adenosine A2A receptor antagonists. This suggests that the core pyrimidine structure has the potential to interact with the adenosine receptor binding pocket, which can be optimized through further chemical modifications.

-

EGFR Tyrosine Kinase Inhibition: Derivatives of this compound have demonstrated inhibitory activity against EGFR-TK phosphorylation. This indicates that the pyrimidine scaffold can serve as a basis for the development of targeted anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound and its derivatives.

Antiviral Assay (HIV-1)

A common method to determine the anti-HIV activity of a compound is the cell-based assay using a susceptible cell line (e.g., MT-4 cells) and a laboratory-adapted HIV-1 strain (e.g., IIIB).

-

Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates.

-

Compound Addition: The test compound is serially diluted and added to the cells.

-

Virus Infection: A standardized amount of HIV-1 is added to the wells.

-

Incubation: The plates are incubated for a period of 4-5 days to allow for viral replication.

-

Quantification of Viral Activity: The extent of viral replication is determined by measuring the activity of viral reverse transcriptase in the culture supernatant or by assessing cell viability using assays such as the MTT assay.

-

Data Analysis: The 50% effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.

Kinase Inhibition Assay (General Protocol)

Biochemical assays are employed to measure the direct inhibitory effect of the compound on kinase activity.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase, a specific substrate (peptide or protein), and ATP.

-

Compound Incubation: The test compound at various concentrations is pre-incubated with the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be achieved through various methods, including:

-

Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using phospho-specific antibodies labeled with a fluorescent probe.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the compound concentration.

Nitrification Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of nitrifying bacteria.

-

Bacterial Culture: A pure culture of nitrifying bacteria (e.g., Nitrosomonas europaea) or an activated sludge sample containing a community of these bacteria is used.

-

Incubation Medium: The bacteria are incubated in a medium containing ammonia as the substrate.

-

Compound Exposure: The test compound is added to the medium at different concentrations.

-

Incubation: The cultures are incubated under controlled conditions (temperature, aeration) for a specific period.

-

Measurement of Nitrification: The rate of nitrification is determined by measuring the decrease in ammonia concentration or the increase in nitrite/nitrate concentration in the medium over time using colorimetric methods.

-

Data Analysis: The percentage of nitrification inhibition is calculated relative to a control without the inhibitor. The 50% effective concentration (EC50) can then be determined.

Visualizing the Mechanisms

The following diagrams illustrate the key concepts related to the mechanism of action and experimental workflows for this compound.

References

The Biological Versatility of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of pyrimidine-based starting materials, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one stands out as a versatile intermediate for the synthesis of novel derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of derivatives stemming from this core structure, with a focus on their anticancer and antimicrobial potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Biological Activities of Pyrimidine Derivatives

Derivatives of the pyrimidine nucleus have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The strategic modification of the pyrimidine ring allows for the fine-tuning of these activities, leading to the development of potent and selective therapeutic candidates.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of various pyrimidine derivatives. These compounds often exert their cytotoxic effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. While specific data for direct derivatives of this compound is limited in publicly available literature, extensive research on structurally related pyrazolo[3,4-d]pyrimidines, which can be synthesized from similar precursors, provides valuable insights into their potential.

One notable mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Inhibition of EGFR signaling can thus be an effective therapeutic strategy.

The following table summarizes the in-vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.

Table 1: In-vitro Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| VIIa | Leukemia (CCRF-CEM) | 0.326 | [2] |

| Leukemia (HL-60(TB)) | 0.435 | [2] | |

| Leukemia (K-562) | 0.728 | [2] | |

| Leukemia (MOLT-4) | 0.384 | [2] | |

| Leukemia (RPMI-8226) | 0.655 | [2] | |

| Leukemia (SR) | 0.442 | [2] | |

| Non-Small Cell Lung Cancer (A549/ATCC) | 0.846 | [2] | |

| Non-Small Cell Lung Cancer (EKVX) | 4.31 | [2] | |

| Non-Small Cell Lung Cancer (HOP-62) | 0.781 | [2] | |

| Non-Small Cell Lung Cancer (HOP-92) | 0.612 | [2] | |

| Non-Small Cell Lung Cancer (NCI-H226) | 0.814 | [2] | |

| Non-Small Cell Lung Cancer (NCI-H23) | 0.791 | [2] | |

| Non-Small Cell Lung Cancer (NCI-H322M) | 0.616 | [2] | |

| Non-Small Cell Lung Cancer (NCI-H460) | 0.589 | [2] | |

| Non-Small Cell Lung Cancer (NCI-H522) | 0.767 | [2] | |

| Colon Cancer (COLO 205) | 0.656 | [2] | |

| Colon Cancer (HCC-2998) | 0.813 | [2] | |

| Colon Cancer (HCT-116) | 0.627 | [2] | |

| Colon Cancer (HCT-15) | 0.702 | [2] | |

| Colon Cancer (HT29) | 0.669 | [2] | |

| Colon Cancer (KM12) | 0.672 | [2] | |

| Colon Cancer (SW-620) | 0.641 | [2] | |

| CNS Cancer (SF-268) | 0.852 | [2] | |

| CNS Cancer (SF-295) | 0.654 | [2] | |

| CNS Cancer (SF-539) | 0.648 | [2] | |

| CNS Cancer (SNB-19) | 0.656 | [2] | |

| CNS Cancer (SNB-75) | 0.803 | [2] | |

| CNS Cancer (U251) | 0.718 | [2] | |

| Melanoma (LOX IMVI) | 0.596 | [2] | |

| Melanoma (MALME-3M) | 0.742 | [2] | |

| Melanoma (M14) | 0.769 | [2] | |

| Melanoma (SK-MEL-2) | 1.05 | [2] | |

| Melanoma (SK-MEL-28) | 1.11 | [2] | |

| Melanoma (SK-MEL-5) | 0.677 | [2] | |

| Melanoma (UACC-257) | 0.679 | [2] | |

| Melanoma (UACC-62) | 0.643 | [2] | |

| Ovarian Cancer (IGROV1) | 0.598 | [2] | |

| Ovarian Cancer (OVCAR-3) | 0.686 | [2] | |

| Ovarian Cancer (OVCAR-4) | 0.702 | [2] | |

| Ovarian Cancer (OVCAR-5) | 0.648 | [2] | |

| Ovarian Cancer (OVCAR-8) | 0.638 | [2] | |

| Ovarian Cancer (NCI/ADR-RES) | 0.963 | [2] | |

| Ovarian Cancer (SK-OV-3) | 0.725 | [2] | |

| Renal Cancer (786-0) | 0.594 | [2] | |

| Renal Cancer (A498) | 0.771 | [2] | |

| Renal Cancer (ACHN) | 0.704 | [2] | |

| Renal Cancer (CAKI-1) | 0.781 | [2] | |

| Renal Cancer (RXF 393) | 0.569 | [2] | |

| Renal Cancer (SN12C) | 0.664 | [2] | |

| Renal Cancer (TK-10) | 1.08 | [2] | |

| Renal Cancer (UO-31) | 0.633 | [2] | |

| Prostate Cancer (PC-3) | 0.643 | [2] | |

| Prostate Cancer (DU-145) | 0.672 | [2] | |

| Breast Cancer (MCF7) | 0.739 | [2] | |

| Breast Cancer (MDA-MB-231/ATCC) | 0.648 | [2] | |

| Breast Cancer (HS 578T) | 0.679 | [2] | |

| Breast Cancer (BT-549) | 0.632 | [2] | |

| Breast Cancer (T-47D) | 0.811 | [2] | |

| Breast Cancer (MDA-MB-435) | 0.601 | [2] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.

The following table summarizes the in-vitro antimicrobial activity of selected pyrimidine derivatives, showcasing their Minimum Inhibitory Concentrations (MICs) against various microbial strains.

Table 2: In-vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 35n | S. typhi | 25 | [3] |

| S. pneumoniae | 50 | [3] | |

| V. cholerae | 50 | [3] | |

| B. subtilis | 25 | [3] | |

| 35o | S. typhi | 50 | [3] |

| 35p | S. typhi | 50 | [3] |

| 110b | S. aureus AUMC B. 54 | 7.81 | [3] |

| B. cereus AUMC B. 52 | 15.62 | [3] | |

| E. coli AUMC B. 53 | 15.62 | [3] | |

| P. aeruginosa AUMC B. 73 | 31.25 | [3] | |

| C. albicans AUMC 214 | 7.81 | [3] | |

| A. flavus AUMC 1276 | 15.62 | [3] | |

| 111b | S. aureus AUMC B. 54 | 7.81 | [3] |

| B. cereus AUMC B. 52 | 15.62 | [3] | |

| E. coli AUMC B. 53 | 15.62 | [3] | |

| P. aeruginosa AUMC B. 73 | 31.25 | [3] | |

| C. albicans AUMC 214 | 7.81 | [3] | |

| A. flavus AUMC 1276 | 15.62 | [3] | |

| 112 | S. aureus AUMC B. 54 | 7.81 | [3] |

| B. cereus AUMC B. 52 | 7.81 | [3] | |

| E. coli AUMC B. 53 | 15.62 | [3] | |

| P. aeruginosa AUMC B. 73 | 15.62 | [3] | |

| C. albicans AUMC 214 | 7.81 | [3] | |

| A. flavus AUMC 1276 | 7.81 | [3] | |

| 113b | S. aureus AUMC B. 54 | 7.81 | [3] |

| B. cereus AUMC B. 52 | 15.62 | [3] | |

| E. coli AUMC B. 53 | 15.62 | [3] | |

| P. aeruginosa AUMC B. 73 | 31.25 | [3] | |

| C. albicans AUMC 214 | 7.81 | [3] | |

| A. flavus AUMC 1276 | 15.62 | [3] |

Experimental Protocols

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A general synthetic route to pyrazolo[3,4-d]pyrimidines often involves the cyclization of a substituted pyrazole precursor. While various methods exist, a common approach is outlined below.

Synthetic pathway to pyrazolo[3,4-d]pyrimidin-4-ones.

Step 1: Hydrolysis of the Ester. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.[4]

Step 2: Cyclization to the Oxazinone. The resulting carboxylic acid is then treated with acetic anhydride, leading to the formation of the 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][4][5]oxazin-4-one intermediate.[4]

Step 3: Formation of the Pyrimidinone Ring. The oxazinone intermediate is a versatile precursor that can react with various nucleophiles, such as amines or hydrazines, to form the final substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives.[4]

In-vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Test compounds

-

Control vehicle (e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds

-

Control antibiotic

-

Spectrophotometer or microplate reader

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density.

Signaling Pathway Visualization

As previously mentioned, a key mechanism of action for some pyrimidine derivatives is the inhibition of the EGFR signaling pathway. The following diagram, generated using Graphviz, illustrates the major components and interactions within this pathway.

Simplified EGFR signaling pathway and the point of inhibition.

This diagram illustrates how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of downstream signaling events through pathways such as the MAPK and PI3K/Akt pathways.[2][5][6][7][8] These pathways ultimately lead to the nucleus, where they regulate gene expression related to cell proliferation, survival, and angiogenesis. Pyrimidine derivatives can act as inhibitors of EGFR, blocking the initiation of this signaling cascade and thereby exerting their anticancer effects.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. While direct and extensive biological data for its immediate derivatives remains an area for further exploration, the activities of structurally related pyrimidine and pyrazolo[3,4-d]pyrimidine analogs strongly suggest a high potential for the discovery of novel anticancer and antimicrobial agents. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued investigation into the synthesis and biological evaluation of derivatives from this core structure is warranted and holds the potential to yield new and effective therapeutic agents.

References

- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]

- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 6632-63-9 | Benchchem [benchchem.com]

- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. op.niscpr.res.in [op.niscpr.res.in]

A Technical Guide to the Structural Analysis and Characterization of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic pyrimidinone derivative that serves as a crucial and versatile intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a reactive chloro substituent at the 6-position and a methylthio group at the 2-position, makes it an ideal building block for synthesizing a range of biologically active molecules. This compound is notably used in the development of adenosine A2A receptor antagonists, antifungal agents, and antiviral compounds.[1] A thorough understanding of its structural properties through comprehensive analysis is paramount for its effective application in drug discovery and organic synthesis.

This technical guide provides a detailed overview of the structural analysis and characterization of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6632-63-9 | [1] |

| Molecular Formula | C₅H₅ClN₂OS | N/A |

| Molecular Weight | 176.62 g/mol | [1] |

| InChI Key | YZLZVOIALLRHEJ-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

This compound is typically synthesized via nucleophilic substitution reactions or direct chlorination.[1] A common method involves the chlorination of 2-(methylthio)pyrimidin-4(1H)-one using an agent like phosphorus oxychloride (POCl₃).[1] Alternatively, it can be derived from 4,6-dichloro-2-(methylthio)pyrimidine.[1][2] The reactivity of the molecule is dominated by the chloro group at the C6 position, which is susceptible to nucleophilic substitution, and the methylthio group, which can be oxidized to sulfoxide or sulfone.[1]

Caption: General synthesis workflow for this compound.

Structural Characterization and Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Caption: Standard workflow for the analytical characterization of the title compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the carbon-hydrogen framework.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|

| ~6.21 | Singlet (s) | C5-H (pyrimidinone core) | [1] |

| ~2.54 - 2.59 | Singlet (s) | S-CH₃ (methylthio group) |[1] |

¹³C NMR Data While specific ¹³C NMR data for the title compound is not detailed in the provided search results, analysis of structurally similar compounds allows for the prediction of key resonances.

| Chemical Shift (δ) ppm | Assignment |

| ~170-180 | C4 (C=O) |

| ~160-165 | C2, C6 |

| ~100-110 | C5 |

| ~12-15 | S-CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire spectra on a 300 or 400 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition: Obtain the proton spectrum using standard parameters. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 177.0046 |

| [M+Na]⁺ | 198.9865 |

Experimental Protocol: LC-MS / HR-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.[4]

-

Analysis: Inject the sample into the LC system for separation, followed by detection with the mass spectrometer. HRMS analysis provides high-accuracy mass data, which is used to confirm the elemental formula.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule.

IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|

| ~1650 | C=O stretch (Amide) | [1] |

| ~3100-3000 | C-H stretch (aromatic/vinyl) | N/A |

| ~2950-2850 | C-H stretch (aliphatic) | N/A |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer to acquire the spectrum.[5]

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹) and analyze the resulting spectrum for characteristic absorption bands.

Role in Drug Development

The structural features of this compound make it a valuable precursor for compounds targeting various biological pathways. For instance, derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation signaling pathways.[6]

Caption: Role as a precursor for inhibitors of the EGFR signaling pathway.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, mass spectrometry, and IR spectroscopy. The data presented in this guide confirm its molecular structure and highlight the key spectroscopic features that researchers can use for its identification and quality control. Its established role as a versatile synthetic intermediate underscores its importance in the ongoing development of novel therapeutic agents.

References

- 1. This compound | 6632-63-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one. This pyrimidinone derivative is a key building block in the development of various pharmaceutical agents. The following sections detail its characteristic spectroscopic data, offering a valuable resource for its identification and characterization in research and development settings.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While a complete public dataset is not available, the following tables summarize the known and expected spectroscopic characteristics based on available information and analysis of analogous structures.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.0 - 13.0 | Broad Singlet | N1-H |

| ~6.21[1] | Singlet | C5-H |

| ~2.54 - 2.59[1] | Singlet | S-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C4 (C=O) |

| ~165 | C2 |

| ~160 | C6 |

| ~110 | C5 |

| ~14 | S-CH₃ |

Note: The ¹³C NMR data is estimated based on typical chemical shifts for substituted pyrimidinone rings.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | N-H Stretch |

| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1650[1] | Strong | C=O Stretch (Amide) |

| ~1600 - 1550 | Medium-Strong | C=N and C=C Ring Stretching |

| ~800 - 750 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 176/178 | -- | [M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| -- | -- | Further fragmentation data is not readily available. |

Note: The molecular weight of this compound is 176.62 g/mol .

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.

-

Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

-

Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment is recorded first.

-

The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV. This method often leads to fragmentation, providing structural information.

-

Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that is less likely to cause fragmentation and will prominently show the molecular ion peak.

-

-

Data Analysis:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak is used to determine the molecular weight of the compound.

-

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Potential therapeutic targets of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. While direct therapeutic applications of this core molecule are not extensively documented, its consistent use as a scaffold for the synthesis of potent and selective inhibitors targeting a range of enzymes and receptors underscores its significance in drug discovery. This technical guide consolidates the available information on the derivatives of this compound to elucidate its potential therapeutic targets. The primary focus lies on its role in the development of Adenosine A2A receptor antagonists and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, with additional insights into its utility in creating antifungal and antibacterial agents. This document provides a comprehensive overview of the structure-activity relationships, relevant signaling pathways, and experimental protocols to guide further research and development efforts.

Introduction

The pyrimidine ring is a fundamental pharmacophore present in a vast array of biologically active compounds, including natural products and synthetic drugs. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 6-position and a methylthio group at the 2-position, makes it an ideal starting material for the synthesis of diverse chemical libraries. The inherent structural features of this pyrimidine core appear to be pivotal for its interaction with the ATP-binding pockets of various kinases and the ligand-binding sites of G-protein coupled receptors.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of its derivatives, the primary potential therapeutic targets for molecules derived from the this compound scaffold are:

-

Adenosine A2A Receptor: As a key regulator in the central nervous system and peripheral tissues, the A2A receptor is a validated target for neurodegenerative disorders such as Parkinson's disease.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A critical component of signaling pathways that regulate cell proliferation and survival, EGFR is a well-established target in oncology.

-

Fungal and Bacterial Enzymes: The pyrimidine core is also integral to the development of novel antifungal and antibacterial agents, suggesting interactions with essential microbial enzymes.

Adenosine A2A Receptor Antagonism

Derivatives of this compound have been synthesized and identified as potent and selective antagonists of the Adenosine A2A receptor.[1] In conditions like Parkinson's disease, antagonism of the A2A receptor can potentiate dopaminergic neurotransmission, offering a non-dopaminergic therapeutic strategy. The pyrimidine core of these antagonists is believed to mimic the adenine moiety of the natural ligand, adenosine, thereby anchoring the molecule within the receptor's binding site.

Signaling Pathway for Adenosine A2A Receptor

EGFR Tyrosine Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold, structurally similar to this compound, has been a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs). These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation, survival, and metastasis. The flat, heteroaromatic nature of the pyrimidine ring is a critical pharmacophoric feature that facilitates its entry and interaction within the adenine-binding region of the EGFR kinase domain. Certain derivatives have demonstrated inhibitory activity against the proliferation of cell lines stimulated by EGF and on EGFR-TK phosphorylation.[2]

Signaling Pathway for EGFR

Quantitative Data on Derivatives

The following table summarizes the reported biological activities of various derivatives synthesized using the this compound scaffold or a closely related pyrimidine core. It is important to note that these values represent the activity of the final compounds, not the core molecule itself.

| Derivative Class | Target | Assay | Activity (IC50/Ki) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Adenosine A1 Receptor | Radioligand Binding | Poor Affinity | [2] |

| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Cell Proliferation | Not specified | [2] |

| N-pyrimidinyl-2-phenoxyacetamides | Adenosine A2A Receptor | Radioligand Binding | 0.4 nM (Ki) for compound 14 | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the validation and further development of compounds based on the this compound scaffold.

General Workflow for Target Validation and Lead Optimization

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is a generalized procedure for determining the binding affinity of test compounds to the Adenosine A2A receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human Adenosine A2A receptor.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 and adenosine deaminase.

-

Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

EGFR Tyrosine Kinase Activity Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against EGFR tyrosine kinase.

-

Enzyme and Substrate: Use recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Assay Buffer: A typical kinase buffer contains Tris-HCl, MgCl2, MnCl2, and DTT.

-

Reaction Initiation: In a 96-well plate, mix the EGFR enzyme, the test compound at various concentrations, and the peptide substrate. Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate. This can be done by measuring the incorporation of 32P into the substrate or by using a variety of non-radioactive methods such as ELISA or fluorescence-based assays.

-

Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion

While this compound may not possess significant biological activity in its own right, its structural attributes make it an invaluable starting point for the design and synthesis of potent and selective modulators of key therapeutic targets. The pyrimidine core is a proven pharmacophore for interacting with the ATP-binding sites of kinases like EGFR and the ligand-binding pockets of receptors such as the Adenosine A2A receptor. Future research focused on expanding the chemical diversity of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer. The experimental approaches outlined in this guide provide a framework for the systematic evaluation of new chemical entities derived from this versatile pyrimidine core.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 3. Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one as a Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational structure in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Among its many derivatives, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one stands out as a highly versatile and valuable scaffold in medicinal chemistry. Its strategic placement of reactive sites—a chloro group at position 6 and a methylthio group at position 2—allows for extensive chemical modification, enabling the synthesis of diverse compound libraries. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and receptor antagonist properties. This guide provides a comprehensive overview of the synthesis, chemical reactivity, biological applications, and experimental protocols associated with this pivotal scaffold, underscoring its significance in modern drug discovery.

Introduction to the Scaffold

This compound is a heterocyclic pyrimidinone derivative characterized by a chlorine atom at the C6 position and a methylthio (-SCH₃) group at the C2 position. This unique arrangement of functional groups makes it an ideal starting material for the synthesis of more complex molecules. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the methylthio group can also be displaced or oxidized to modulate the electronic properties and biological activity of the resulting compounds. Its utility has been particularly noted in the development of adenosine A2A receptor antagonists, antifungal agents, and inhibitors of various kinases.[1]

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through two primary routes, starting from either 2-(methylthio)pyrimidin-4(1H)-one or 4,6-dichloro-2-(methylthio)pyrimidine.

-

Method A: Chlorination. A direct and efficient method involves the chlorination of 2-(methylthio)pyrimidin-4(1H)-one at the C6 position. Phosphorus oxychloride (POCl₃) is commonly used as the chlorinating agent, often under reflux conditions. This approach is valued for its simplicity and provides the target compound in good yields (typically 72-78%) after purification by recrystallization.[1]

-

Method B: Selective Nucleophilic Substitution. An alternative route starts with 4,6-dichloro-2-(methylthio)pyrimidine. By carefully controlling reaction conditions (e.g., using a weak base or a specific nucleophile), one chlorine atom can be selectively replaced to yield the desired 6-chloro-pyrimidinone scaffold. For example, reaction with sodium ethoxide in ethanol selectively displaces the chlorine at C6 to yield an alkoxy derivative.[2][3]

Biological Activities and Drug Discovery Applications

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The core structure provides a rigid framework that can be decorated with various pharmacophores to target a range of biological entities.

Anticancer Activity

Derivatives of this scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling proteins like receptor tyrosine kinases.

-

EGFR Tyrosine Kinase Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives synthesized from this core have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] These compounds were shown to inhibit the proliferation of the A-431 human epidermoid carcinoma cell line, which overexpresses EGFR.[4] The inhibition of EGFR autophosphorylation is a key mechanism for halting uncontrolled cell growth in many cancers.[4]

-

Anti-Lung Cancer Agents: A series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were designed and synthesized, showing potent antiproliferative activity against the A549 human lung cancer cell line.[5] One lead compound exhibited high potency and good selectivity between cancer and normal cells, inducing apoptosis through the intrinsic pathway.[5]

Table 1: Anticancer Activity of Selected Derivatives

| Compound Class | Cell Line | Target/Mechanism | Reported Activity (IC₅₀) |

| Pyrazolo[3,4-d]pyrimidines | A-431 | EGFR-TK Inhibition | Inhibitory activity demonstrated |

| 8,9-dihydro-7H-purines | A549 (Lung) | Apoptosis Induction | 2.80 µM |

| 8,9-dihydro-7H-purines | GES-1 (Normal) | Cytotoxicity | 303.03 µM |

Antimicrobial and Antifungal Activity

The scaffold is a key building block for agents targeting infectious diseases.

-

Antifungal Agents: The core is explicitly mentioned as a versatile intermediate in the synthesis of antifungal agents.[1]

-

Antibacterial Agents: Pleuromutilin derivatives incorporating a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine side chain have been synthesized and evaluated for their antibacterial activity.[6] Several of these compounds displayed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic tiamulin.[6]

Table 2: Antibacterial Activity of Selected Derivatives

| Compound Class | Bacterial Strain | Reported Activity (MIC) |

| Pleuromutilin Derivatives (e.g., 12c, 19c, 22c) | MRSA ATCC 43300 | 0.25 µg/mL |

Adenosine Receptor Antagonism

The scaffold is widely used to develop antagonists for adenosine receptors, particularly the A₂A subtype, which are important targets for neurodegenerative disorders like Parkinson's disease. The pyrimidine core serves as a bioisostere for other heterocyclic systems used in known antagonists.[1][7]

Antikinetoplastid Activity

Derivatives have also been explored for activity against kinetoplastids, the protozoan parasites responsible for diseases like leishmaniasis and sleeping sickness. An imidazo[1,2-a]pyridine derivative containing a related chloro-thioether structure showed weak but measurable activity against Leishmania donovani, Leishmania infantum, and Trypanosoma brucei brucei.[8]

Table 3: Antikinetoplastid Activity of a Selected Derivative

| Compound Class | Parasite | Reported Activity (EC₅₀) |

| Imidazo[1,2-a]pyridine | L. donovani (promastigote) | 8.8 µM |

| Imidazo[1,2-a]pyridine | L. infantum (amastigote) | 9.7 µM |

| Imidazo[1,2-a]pyridine | T. b. brucei (trypomastigote) | 12.8 µM |

Detailed Experimental Protocols

Synthesis Protocol: Chlorination of 2-(Methylthio)pyrimidin-4(1H)-one

This protocol describes a general method for synthesizing the core scaffold.

Materials:

-

2-(Methylthio)pyrimidin-4(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Chloroform

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(methylthio)pyrimidin-4(1H)-one (1 equivalent).

-

Add dichloromethane or chloroform as the solvent.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separation funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or n-pentane) to yield this compound as a solid.[1]

Biological Assay Protocol: MTT Proliferation Assay (A549 Cells)

This protocol is a representative method for assessing the antiproliferative activity of synthesized derivatives.[9][10][11]

Materials:

-

A549 human lung adenocarcinoma cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl) or pure DMSO

-

CO₂ incubator (37°C, 5% CO₂), microplate reader.

Procedure:

-

Cell Seeding: Culture A549 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (<0.5%) to avoid toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium + DMSO) and "blank" (medium only).

-

Incubation: Incubate the plate for 24 to 48 hours in the CO₂ incubator.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The this compound scaffold continues to be a cornerstone in the field of medicinal chemistry. Its synthetic tractability and proven track record in generating compounds with diverse biological activities ensure its relevance for future drug discovery campaigns.

Future research should focus on:

-

In Vivo Testing: Moving promising in vitro candidates into animal models to evaluate their pharmacokinetics, pharmacodynamics, and efficacy.

-

Mechanistic Studies: Deepening the understanding of the specific molecular pathways and off-target effects of novel derivatives.

-

Structural Modifications: Exploring new chemical space by creating novel analogs to enhance potency, selectivity, and drug-like properties.

References

- 1. Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists containing pyrrolo[2,3-d]pyrimidin-2-amine skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 7. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. rsc.org [rsc.org]

The Pivotal Role of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one in the Development of Novel Antiviral and Anticancer Agents

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast array of pyrimidine-based compounds, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one emerges as a critical synthetic intermediate, unlocking a gateway to a diverse range of derivatives with significant antiviral and anticancer potential. While direct biological activity data for this specific compound is sparse, its strategic design allows for facile chemical modifications, leading to potent therapeutic candidates. This technical guide delves into the antiviral and anticancer potential of derivatives originating from this versatile scaffold, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying mechanisms of action through signaling pathway diagrams.

A Versatile Scaffold for Therapeutic Innovation

This compound is a pyrimidinone derivative characterized by a chloro substituent at the 6-position and a methylthio group at the 2-position. The chlorine atom at the C6 position is a key reactive site, readily undergoing nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, enabling the exploration of extensive chemical space and the optimization of biological activity. Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against RNA viruses, and can induce apoptosis in cancer cells, highlighting its importance as a foundational structure in drug discovery.[1]

Anticancer Potential of this compound Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key cellular processes like cell cycle progression.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various pyrimidine derivatives, showcasing the potential of this chemical class. It is important to note that these data are for derivatives and not the parent compound, this compound, itself.

Table 1: Cytotoxicity of Indazol-Pyrimidine Derivatives against Various Cancer Cell Lines

| Compound ID | Modification | Cell Line | IC50 (µM) |

| 4f | Morpholino substituent at the para position | MCF-7 | 1.629 |

| 4i | Hydrogen atom at position 5 of pyrimidine | MCF-7 | 1.841 |

| 4a | Unspecified substitution | MCF-7 | 2.958 |

| 4g | Sulfonamide substituent | MCF-7 | 4.680 |

| 4d | Sulfonamide substituent | MCF-7 | 4.798 |

| Staurosporine (Reference) | - | MCF-7 | 8.029 |

Data sourced from a study on new indazol-pyrimidine-based derivatives.[2]

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Lung Cancer Cell Lines (A549)

| Compound/Derivative | IC50 (µM) |

| Pyrimidine-tethered chalcone (B-4) | 20.49 ± 2.7 |

| Pyrimidine derivative 2d | Strong cytotoxicity at 50 µM |

| Pyrimidine-5-carbonitrile 10b | 5.85 |

| Pyrrolo[2,3-d]pyrimidine 9e | 4.55 |

| Pyrimidine-bridged combretastatin 4 | 3.38 |

| Pyrimidine-bridged combretastatin 5 | 3.71 |

This table compiles data from various studies on pyrimidine derivatives.[3]

Experimental Protocols for Anticancer Activity Assessment

1. MTT Cell Proliferation Inhibition Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is indicative of cell viability.[3]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Replace the medium with serial dilutions of the pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[3]

-

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the progression of the cell cycle.

-

Materials:

-

Cancer cell lines

-

Pyrimidine derivatives

-

Phosphate-buffered saline (PBS)

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the pyrimidine derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

-

Signaling Pathways in Anticancer Activity

The anticancer activity of pyrimidine derivatives is often mediated through the modulation of key signaling pathways that control cell survival and apoptosis. A common mechanism involves the induction of apoptosis through caspase activation.

Figure 1: Simplified overview of apoptosis induction pathways targeted by pyrimidine derivatives.

Antiviral Potential of this compound Derivatives

Derivatives of this compound have shown promising activity against a variety of viruses, particularly RNA viruses. The ability to easily modify the core structure allows for the fine-tuning of antiviral potency and selectivity.

Quantitative Antiviral Activity Data

The following table presents antiviral activity data for several pyrido[2,3-d]pyrimidine derivatives, which share a similar fused heterocyclic system and demonstrate the potential of this class of compounds.

Table 3: Antiviral Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | R Group | Virus | Assay Type | EC50 (µM) | CC50 (µM) | SI (> value) |

| PPD-1 | Phenylamino | HCoV-229E | CPE Reduction | 3.4 | >100 | >29.4 |

| PPD-2 | Cyclohexylamino | HSV-1 | Plaque Reduction | 8.7 | >100 | >11.5 |

| PPD-3 | Cyclopropylamino | HCoV-229E | CPE Reduction | 1.9 | >50 | >26.3 |

| PPD-4 | Aminoindane | HCoV-229E | CPE Reduction | 3.1 | >50 | >16.1 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data is representative and compiled from multiple sources on pyrido[2,3-d]pyrimidine derivatives.[4]

Experimental Protocols for Antiviral Evaluation

1. Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of compounds against viruses that form plaques, such as Herpes Simplex Virus (HSV).[4]

-

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1)

-

Virus stock of known titer

-

Synthesized pyrimidine derivatives

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., 1% methylcellulose in DMEM)

-

Crystal violet staining solution

-

-

Procedure:

-

Cell Seeding: Grow host cells to a confluent monolayer in 6-well plates.

-

Infection: Infect the cells with a virus dilution that produces 50-100 plaques per well.

-

Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days).

-

Staining and Counting: Fix and stain the cells with crystal violet and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to untreated virus controls and determine the EC50 value.[4]

-

Figure 2: Workflow for a typical plaque reduction assay.

Conclusion

This compound stands as a testament to the power of a well-designed chemical scaffold in modern drug discovery. While its intrinsic biological activity may be limited, its true value lies in its role as a versatile starting material for the synthesis of a vast array of derivatives. The data presented in this guide, derived from studies on these derivatives, clearly demonstrates the significant potential of this chemical class to yield potent antiviral and anticancer agents. The detailed experimental protocols provide a solid foundation for researchers to further explore this promising area of medicinal chemistry. Future investigations focused on the strategic modification of the this compound core are poised to deliver the next generation of innovative therapeutics.

References

Agricultural applications of pyrimidine derivatives like 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

An In-depth Examination of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one and Related Compounds in Crop Protection

Introduction

Pyrimidine derivatives represent a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities that are crucial for robust crop protection strategies.[1][2][3][4] These heterocyclic compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a pivotal role in managing pests and diseases that threaten global food security.[1][2] The versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to the discovery of novel compounds with enhanced efficacy and specific modes of action.[4] This technical guide focuses on the agricultural applications of pyrimidine derivatives, with a particular emphasis on the role of this compound as a key synthetic intermediate. We will delve into their fungicidal, herbicidal, and insecticidal properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.

Synthesis of this compound: A Key Intermediate

This compound is a crucial building block in the synthesis of various biologically active pyrimidine derivatives. Its preparation is a critical first step in the development of novel agrochemicals.

Experimental Protocol: Synthesis from 4,6-dichloro-2-(methylthio)pyrimidine

This protocol outlines the synthesis of this compound via the selective hydrolysis of 4,6-dichloro-2-(methylthio)pyrimidine.

Materials:

-

4,6-dichloro-2-(methylthio)pyrimidine

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol.

-

Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after stirring at room temperature for 2-4 hours.

-

Work-up:

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid to pH 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

-

Caption: Synthetic pathway for this compound.

Fungicidal Activity of Pyrimidine Derivatives

Pyrimidine derivatives are a prominent class of fungicides used to control a wide range of plant pathogenic fungi.[5][6] Commercially successful examples include cyprodinil and pyrimethanil.[6] The mechanism of action for many pyrimidine fungicides involves the inhibition of methionine biosynthesis and the secretion of fungal hydrolytic enzymes, thereby preventing host penetration and mycelial growth.[2] Another mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[7]

Quantitative Data on Fungicidal Efficacy

The following table summarizes the in vitro fungicidal activity of selected novel pyrimidine derivatives against various phytopathogenic fungi.

| Compound | Target Fungi | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) of Reference | Reference |

| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 | [2][7] |

| 5o | Botryosphaeria dothidea | >50 | Pyrimethanil | >50 | [2][7] |

| 5o | Botrytis cinerea | >50 | Pyrimethanil | >50 | [2][7] |

| 6h | Phomopsis sp. | 25.9 | Pyrimethanil | 32.1 | [8] |

| 6h | Botrytis cinerea | >50 | Pyrimethanil | >50 | [8] |

| 6h | Botryosphaeria dothidea | >50 | Pyrimethanil | >50 | [8] |

EC₅₀: The concentration of a compound that causes a 50% reduction in the growth of the target organism.

Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol describes a common method for evaluating the in vitro antifungal activity of chemical compounds.[6]

Materials:

-

Synthesized pyrimidine derivatives

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

Cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp.)

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-